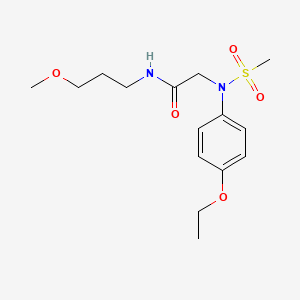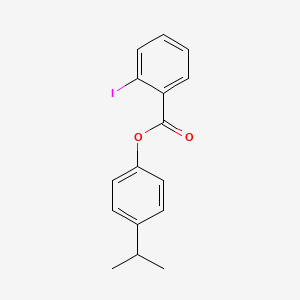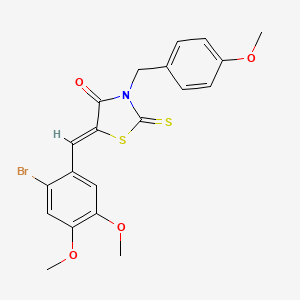
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, also known as EMG-1, is a chemical compound that has been extensively studied for its potential use in scientific research. EMG-1 is a glycine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications. In
Wirkmechanismus
The exact mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to involve modulation of the N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to bind to the glycine site of the NMDA receptor, which can enhance the receptor's activity. This may contribute to this compound's neuroprotective effects, as NMDA receptor activation is involved in neuronal damage caused by various insults.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant effects, as it can scavenge reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for use in research. This compound has also been shown to have low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of this compound for this application. Another area of interest is the development of this compound derivatives that may have improved efficacy or reduced toxicity. Finally, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapies for a range of neurological disorders.
Synthesemethoden
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-ethoxyaniline with 3-methoxypropylamine to form N~1~-(3-methoxypropyl)-4-ethoxyaniline. This intermediate is then reacted with chloromethyl methyl sulfone to form N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-4-ethoxyaniline. Finally, this compound is reacted with glycine to form this compound.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-ethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a neuroprotective agent. Studies have shown that this compound can protect against neuronal damage caused by oxygen and glucose deprivation, as well as by excitotoxicity. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce amyloid-beta-induced toxicity in neuronal cells.
Eigenschaften
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-4-22-14-8-6-13(7-9-14)17(23(3,19)20)12-15(18)16-10-5-11-21-2/h6-9H,4-5,10-12H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONKNPUMYYKEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCCCOC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]glycine](/img/structure/B5117788.png)

![5-(4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117797.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5117808.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)
![4-(2-furylmethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117826.png)

![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)

